molecular formula C16H26Cl2N2O2 B13749978 N-(1-(o-Chlorophenoxy)-2-propyl)-2-(diethylamino)-N-methylacetamide hydrochloride CAS No. 102585-43-3

N-(1-(o-Chlorophenoxy)-2-propyl)-2-(diethylamino)-N-methylacetamide hydrochloride

Cat. No.: B13749978
CAS No.: 102585-43-3
M. Wt: 349.3 g/mol
InChI Key: CTPNAMKZKVMVNZ-UHFFFAOYSA-N
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Description

Properties

CAS No.

102585-43-3

Molecular Formula

C16H26Cl2N2O2

Molecular Weight

349.3 g/mol

IUPAC Name

[2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethyl]-diethylazanium;chloride

InChI

InChI=1S/C16H25ClN2O2.ClH/c1-5-19(6-2)11-16(20)18(4)13(3)12-21-15-10-8-7-9-14(15)17;/h7-10,13H,5-6,11-12H2,1-4H3;1H

InChI Key

CTPNAMKZKVMVNZ-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC(=O)N(C)C(C)COC1=CC=CC=C1Cl.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethyl]-diethylazanium chloride typically involves multiple steps. One common method starts with the reaction of 2-chlorophenol with epichlorohydrin to form 2-(2-chlorophenoxy)propan-1-ol. This intermediate is then reacted with methylamine to yield 2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethanol. Finally, the compound is quaternized with diethylamine and hydrochloric acid to produce the desired [2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethyl]-diethylazanium chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethyl]-diethylazanium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorophenoxy group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethyl]-diethylazanium chloride is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is employed in various catalytic reactions.

Biology

In biological research, this compound is used to study enzyme interactions and receptor binding. Its structure allows it to mimic certain biological molecules, making it useful in biochemical assays and drug development.

Medicine

In medicine, [2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethyl]-diethylazanium chloride is investigated for its potential therapeutic properties. It is studied for its effects on cellular pathways and its ability to modulate biological processes.

Industry

Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethyl]-diethylazanium chloride involves its interaction with specific molecular targets. It binds to enzymes or receptors, altering their activity and modulating cellular pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s structural analogs are primarily acetamide derivatives with variations in substituents, which significantly alter their physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name (CAS No.) Molecular Formula Key Substituents Molecular Weight (g/mol) Primary Use Toxicity Data (LD₅₀)
Target Compound (102585-42-2) C₁₇H₂₈Cl₂N₂O₂ o-Chlorophenoxy, diethylamino, methyl 363.37 Pharmaceutical 200 mg/kg (rat)
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide C₁₃H₁₇ClN₂O 2,3-dimethylphenyl, isopropyl N/A Herbicide N/A
Diethyl-[2-[methyl-[1-(2,4,6-trimethylphenoxy)propan-2-yl]carbamoyl]oxyethyl]azanium chloride (100836-53-1) C₂₂H₃₇ClN₂O₃ 2,4,6-trimethylphenoxy, diethylamino N/A Unspecified N/A
2-Diisopropylaminoethyl Chloride Hydrochloride (4261-68-1) C₈H₁₈ClN·HCl Diisopropylamino, chloroethyl 212.15 Chemical reagent N/A

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